L-2-Cyanophenylalanine

Vue d'ensemble

Description

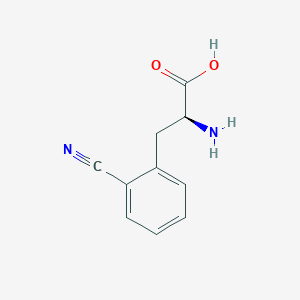

L-2-Cyanophenylalanine, with the chemical formula C11H11NO2, is an amino acid derivative that contains a cyanophenyl group attached to the alpha carbon of the phenylalanine molecule . This compound is a colorless or white solid powder that is insoluble in water but can be dissolved in organic solvents such as methanol, ethanol, and dimethyl glycol .

Méthodes De Préparation

The synthesis of L-2-Cyanophenylalanine typically involves a cyanation reaction. One specific method includes reacting phenylalanine with a cyano-containing reagent to form this compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

L-2-Cyanophenylalanine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

L-2-Cyanophenylalanine has a wide range of applications in scientific research, including:

Mécanisme D'action

The mechanism of action of L-2-Cyanophenylalanine involves its incorporation into proteins, where it acts as a spectroscopic probe. The cyanophenyl group can participate in Förster resonance energy transfer (FRET) and infrared (IR) spectroscopy, allowing researchers to study protein dynamics and interactions at a molecular level . The compound’s unique photophysical properties enable it to report on the local solvent environment and detect pH changes in biological systems .

Comparaison Avec Des Composés Similaires

L-2-Cyanophenylalanine is unique due to its cyanophenyl group, which imparts distinct photophysical properties. Similar compounds include:

4-Cyanophenylalanine: Another cyanophenylalanine derivative used in spectroscopic studies.

3-Cyanophenylalanine: Similar to 2-cyanophenylalanine, it has comparable spectral features and can be used interchangeably in certain applications.

Phenylalanine: The parent compound, which lacks the cyanophenyl group and thus does not have the same spectroscopic properties.

These compounds share some similarities but differ in their specific applications and properties, highlighting the uniqueness of this compound.

Activité Biologique

L-2-Cyanophenylalanine (L-2-CN) is a non-canonical amino acid that has gained attention in biochemical research due to its unique structural properties and biological activities. As a derivative of phenylalanine, the introduction of a cyano group at the para position enhances its utility in various biophysical studies, particularly in the understanding of protein structure and dynamics. This article delves into the biological activity of L-2-CN, highlighting its applications in protein labeling, fluorescence studies, and enzyme interactions.

1. Protein Labeling and Fluorescence Studies

L-2-CN serves as a powerful fluorescent probe for studying protein conformation and dynamics. Its incorporation into proteins allows researchers to utilize Förster Resonant Energy Transfer (FRET) techniques, which are essential for monitoring conformational changes in proteins.

- FRET Applications : L-2-CN can be paired with thioamide groups to create minimally perturbing FRET pairs. This method has been successfully applied to study the conformational dynamics of proteins such as α-synuclein, which is implicated in neurodegenerative diseases like Parkinson's disease .

- Fluorescence Properties : The fluorescence intensity of L-2-CN is influenced by its environment, particularly through hydrogen bonding interactions with surrounding amino acids. Studies have shown that certain side chains can quench its fluorescence, providing insights into protein folding and interactions .

2. Structural Insights into Peptide Behavior

Research utilizing L-2-CN has revealed significant insights into the structural behavior of antimicrobial peptides (AMPs). For instance, studies on the human cathelicidin LL-37 demonstrated that replacing phenylalanine residues with L-2-CN allowed for detailed analysis of oligomerization and membrane interactions.

- Oligomerization Studies : LL-37 forms oligomers that interact differently with biological membranes compared to its rhesus monkey counterpart RL-37. The use of L-2-CN as a probe helped elucidate the mechanisms by which these peptides permeabilize bacterial membranes .

3. Enzyme Interaction Studies

L-2-CN has also been explored as a substrate or inhibitor in enzyme activity studies. Its structural similarity to natural amino acids allows it to participate in enzymatic reactions, providing valuable data on enzyme selectivity and catalytic mechanisms.

Table 1: Summary of Biological Activities of this compound

Case Study 1: FRET Analysis in α-Synuclein

In a study examining α-synuclein, researchers incorporated L-2-CN through unnatural amino acid mutagenesis. This approach allowed for real-time monitoring of conformational changes during aggregation processes associated with Parkinson's disease. The findings highlighted how specific interactions influenced aggregation pathways, demonstrating the utility of L-2-CN in disease-related research .

Case Study 2: Antimicrobial Peptide LL-37

The investigation into LL-37 utilized L-2-CN to replace phenylalanine residues, revealing differences in oligomerization behavior compared to RL-37. The study concluded that LL-37 could form distinct structures that facilitate membrane permeabilization, showcasing the importance of structural dynamics in antimicrobial action .

Propriétés

IUPAC Name |

(2S)-2-amino-3-(2-cyanophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c11-6-8-4-2-1-3-7(8)5-9(12)10(13)14/h1-4,9H,5,12H2,(H,13,14)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCDHPLVCNWBKJN-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@@H](C(=O)O)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80375804 | |

| Record name | L-2-Cyanophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263396-42-5 | |

| Record name | L-2-Cyanophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.